molecular formula C19H23N5O6 B11937569 Thalidomide-NH-amido-PEG1-C2-NH2

Thalidomide-NH-amido-PEG1-C2-NH2

Cat. No.: B11937569
M. Wt: 417.4 g/mol
InChI Key: SEGKCKMVVMVRNT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-NH-amido-PEG1-C2-NH2 involves the conjugation of a Thalidomide-based cereblon ligand with a polyethylene glycol (PEG) linker. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-amido-PEG1-C2-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Thalidomide-NH-amido-PEG1-C2-NH2 has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in studies to understand protein-protein interactions and cellular pathways.

    Medicine: Investigated for potential therapeutic applications in diseases where targeted protein degradation is beneficial, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

Thalidomide-NH-amido-PEG1-C2-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Thalidomide-NH-amido-PEG1-C2-NH2 is unique due to its specific combination of a Thalidomide-based cereblon ligand and a PEG linker. Similar compounds include:

These compounds share similar mechanisms of action but differ in their linker configurations and specific applications .

Properties

Molecular Formula

C19H23N5O6

Molecular Weight

417.4 g/mol

IUPAC Name

N-[2-(2-aminoethoxy)ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide

InChI

InChI=1S/C19H23N5O6/c20-6-8-30-9-7-21-15(26)10-22-12-3-1-2-11-16(12)19(29)24(18(11)28)13-4-5-14(25)23-17(13)27/h1-3,13,22H,4-10,20H2,(H,21,26)(H,23,25,27)

InChI Key

SEGKCKMVVMVRNT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCN

Origin of Product

United States

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